molecular formula C19H24N6O B5500453 [1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol

[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol

Cat. No. B5500453
M. Wt: 352.4 g/mol
InChI Key: IBVHGZQOSHKOSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, starting from simpler precursors. These processes may include ring closure reactions, enamine alkylation, and dehydrating condensation reactions, as seen in the synthesis of similar compounds (Halim & Ibrahim, 2022). The precise synthesis route for this specific compound would likely involve similar strategies, emphasizing the formation of the pyrazolo[3,4-d]pyrimidine core followed by further functionalization.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by a planar heterocyclic ring system, which is crucial for their reactivity and interaction with other molecules. Studies on similar molecules have shown that they form specific geometric arrangements and hydrogen bonding patterns in their crystalline form, which could be indicative of the behavior of the compound (Dolzhenko et al., 2010).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine compounds are known for their reactivity towards various chemical transformations, including cycloaddition reactions, nucleophilic substitutions, and oxidative conditions. These reactions are often leveraged to introduce new functional groups or to construct larger, more complex molecular architectures (Mitsumoto & Nitta, 2004).

Scientific Research Applications

Antimicrobial and Anticancer Activities

A series of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, were synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). This suggests that derivatives of pyrazolo[3,4-d]pyrimidin might also possess promising biological activities.

Molecular Docking and Biological Potency

Another study synthesized 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). These compounds also underwent in vitro antibacterial and antifungal testing, showing effectiveness against pathogenic strains. Molecular docking studies indicated potential for overcoming microbe resistance to pharmaceuticals (Katariya, Vennapu, & Shah, 2021). This highlights the importance of structural modifications in pyrazolo[3,4-d]pyrimidin derivatives for enhancing biological efficacy.

Antioxidant and Antibacterial Properties

Research on pyrazole derivatives, including synthesis and evaluation of their biological activities, revealed moderate antioxidant and antibacterial properties. These findings are pivotal for further exploration of pyrazolo[3,4-d]pyrimidin derivatives in pharmacological contexts (Golea Lynda, 2021).

Synthetic Applications

The studies also delve into the synthesis of various heterocycles using pyrazolo[3,4-d]pyrimidin derivatives as precursors or intermediates, showcasing their versatility in organic synthesis and the potential for generating compounds with diverse biological activities (Mahata et al., 2003; Rahmouni et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a CDK2 inhibitor, given the reported activity of similar compounds . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be further investigated.

properties

IUPAC Name

[1-[[methyl-(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]cyclopentyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O/c1-24(12-19(13-26)7-3-4-8-19)17-15-11-21-25(2)18(15)23-16(22-17)14-6-5-9-20-10-14/h5-6,9-11,26H,3-4,7-8,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVHGZQOSHKOSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C3=CN=CC=C3)N(C)CC4(CCCC4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol

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